[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
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Overview
Description
Rebaudioside C is one of the predominant steviol glycosides found in the leaves of the Stevia rebaudiana plant. Steviol glycosides are natural sweeteners that are 200-300 times sweeter than sucrose and have minimal caloric content. Rebaudioside C is known for its relatively low sweetness compared to other steviol glycosides and is often used as a sweetness enhancer in various food and beverage applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rebaudioside C can be synthesized through enzymatic glycosylation reactions. One method involves the use of glycosynthases derived from Agrobacterium and Streptomyces β-glycosidases. These enzymes facilitate the transfer of glucose or galactose residues to the steviol backbone, resulting in the formation of Rebaudioside C .
Industrial Production Methods
Industrial production of Rebaudioside C typically involves the extraction and purification from Stevia rebaudiana leaves. The process includes multiple crystallization steps to enrich the concentration of Rebaudioside C. For instance, a twice crystallization method from natural stevia resources has been shown to achieve high purity and recovery rates .
Chemical Reactions Analysis
Types of Reactions
Rebaudioside C undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation reactions involve the addition of sugar moieties to the steviol backbone, while hydrolysis reactions break down the glycosidic bonds, releasing the sugar units .
Common Reagents and Conditions
Common reagents used in the glycosylation of Rebaudioside C include chemically synthesized 1-deoxy-1-fluoro-D-glucose and 1-deoxy-1-fluoro-D-galactose. These reactions are typically carried out using engineered glycosynthases under controlled conditions .
Major Products Formed
The major products formed from the glycosylation of Rebaudioside C include various steviol glycoside analogues with different sensory properties. These analogues are used for sensory evaluation and analysis .
Scientific Research Applications
Rebaudioside C has several scientific research applications across various fields:
Mechanism of Action
Rebaudioside C exerts its effects primarily through its interaction with taste receptors on the tongue. The glycosylation pattern of Rebaudioside C influences its sweetness and sensory properties. The molecular targets and pathways involved in its mechanism of action include the activation of sweet taste receptors, leading to the perception of sweetness .
Comparison with Similar Compounds
Rebaudioside C is compared with other steviol glycosides such as Rebaudioside A, Rebaudioside B, and Stevioside:
Rebaudioside A: Known for its high sweetness and best sweet quality, Rebaudioside A is the most abundant steviol glycoside in Stevia rebaudiana leaves.
Rebaudioside B: This compound has a lower sweetness compared to Rebaudioside A and is less commonly found.
Stevioside: Stevioside is another major steviol glycoside with a high sweetness level and is often used in combination with Rebaudioside A.
Rebaudioside C is unique due to its relatively low sweetness and its use as a sweetness enhancer. It also has distinct health benefits and applications in various industries .
Properties
Molecular Formula |
C44H70O22 |
---|---|
Molecular Weight |
951.0 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19-,20-,21-,22?,23?,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37+,38?,39+,41-,42-,43-,44+/m1/s1 |
InChI Key |
QSRAJVGDWKFOGU-RYUVMFHASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CCC5[C@@]6(CCC[C@@](C6CC[C@]5(C3)CC4=C)(C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Synonyms |
rebaudioside C |
Origin of Product |
United States |
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